molecular formula C12H10F3NO B15157519 1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol

1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol

Cat. No.: B15157519
M. Wt: 241.21 g/mol
InChI Key: YGQJAOQHDNLYFN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol is a compound that features an indole ring substituted with a trifluoromethyl group and a butenol side chain. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source . This reaction is carried out under mild conditions and selectively introduces the trifluoromethyl group to the indole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the metal-free oxidative trifluoromethylation process suggests it could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

1,1,1-Trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol is unique due to the presence of both the trifluoromethyl group and the butenol side chain. This combination enhances its stability, lipophilicity, and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C12H10F3NO

Molecular Weight

241.21 g/mol

IUPAC Name

1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-ol

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)11(17)6-5-8-7-16-10-4-2-1-3-9(8)10/h1-7,11,16-17H

InChI Key

YGQJAOQHDNLYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(C(F)(F)F)O

Origin of Product

United States

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